3-Phenylisonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

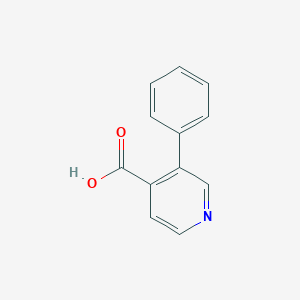

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)10-6-7-13-8-11(10)9-4-2-1-3-5-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKFWWNHOUWPSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376588 | |

| Record name | 3-phenylpyridine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104096-15-3 | |

| Record name | 3-phenylpyridine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Phenylisonicotinic acid chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylisonicotinic acid, also known as 3-phenylpyridine-4-carboxylic acid, is a heterocyclic compound featuring a phenyl group substituted on the pyridine ring of isonicotinic acid.[1][2] As a derivative of isonicotinic acid, a scaffold of significant interest in medicinal chemistry, this compound holds potential as a building block for the synthesis of novel pharmaceutical agents and functional materials.[1][2] Its unique structural combination of a pyridine carboxylic acid and a biphenyl-like motif suggests possible applications in the development of nicotinic receptor modulators, anti-inflammatory agents, and compounds with activity in the central nervous system.[1] This document provides a technical overview of the known chemical properties, structure, and a detailed plausible synthesis protocol for this compound.

Chemical Properties and Structure

The structural and physical properties of this compound are summarized below. While experimental data for some properties are limited, predicted values based on computational models are also provided to offer a more complete profile.

| Property | Value | Source |

| IUPAC Name | 3-Phenylpyridine-4-carboxylic acid | N/A |

| Synonyms | This compound | [1][2] |

| CAS Number | 104096-15-3 | [1][2] |

| Molecular Formula | C₁₂H₉NO₂ | [1][2] |

| Molecular Weight | 199.21 g/mol | [1] |

| Melting Point | 227-229 °C | [3][4] |

| Boiling Point (Predicted) | 431.8 ± 25.0 °C | [3][4] |

| Density (Predicted) | 1.241 ± 0.06 g/cm³ | [3][4] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |

| pKa (Predicted) | 1.21 ± 0.10 | N/A |

| Structural Identifiers | |

| SMILES | c1ccc(cc1)c1cnccc1C(=O)O |

| InChI | InChI=1S/C12H9NO2/c14-12(15)10-6-7-13-8-11(10)9-4-2-1-3-5-9/h1-8H,(H,14,15) |

Experimental Protocols

Plausible Synthesis of this compound via Suzuki-Miyaura Coupling

The proposed reaction involves the coupling of a suitable halo-isonicotinic acid (e.g., 3-bromoisonicotinic acid) with phenylboronic acid in the presence of a palladium catalyst and a base.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromoisonicotinic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Solvent Addition: Add a degassed solvent mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v).

-

Catalyst Addition: To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 85-90 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and wash with an organic solvent such as ethyl acetate to remove non-polar impurities.

-

Carefully acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4 to precipitate the product.

-

-

Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and then a minimal amount of a suitable organic solvent (e.g., diethyl ether) to remove any remaining impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Biological Activity

While specific studies detailing the biological activity of this compound are not extensively documented in the public domain, the broader class of isonicotinic acid derivatives is well-known for a wide range of pharmacological effects. Isonicotinic acid itself is a precursor to the antituberculosis drug isoniazid.[5] The introduction of a phenyl group at the 3-position may modulate the biological activity, potentially leading to compounds with novel therapeutic properties. Further research is warranted to explore the potential antimicrobial, anti-inflammatory, or other biological activities of this specific compound.

Visualization of Logical Relationships

The following diagram illustrates the logical workflow for the characterization of a synthesized batch of this compound.

References

An In-depth Technical Guide to the Synthesis of 3-Phenylisonicotinic Acid from Pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for the preparation of 3-phenylisonicotinic acid, a valuable building block in pharmaceutical and materials science, starting from pyridine. This document details the core synthetic strategies, provides comparative data for key transformations, outlines detailed experimental protocols, and includes visual representations of the reaction pathways and workflows.

Introduction

This compound is a substituted pyridine derivative with significant applications in medicinal chemistry and materials science. Its synthesis typically involves a two-stage process: the formation of the 3-phenylpyridine core, followed by the introduction of a carboxylic acid group at the 4-position. This guide will explore the most prevalent and effective methodologies for achieving this transformation, with a focus on palladium-catalyzed cross-coupling reactions for the C-C bond formation and subsequent functionalization strategies for the introduction of the carboxyl group.

Synthesis of the 3-Phenylpyridine Intermediate

The initial and crucial step in the synthesis of this compound is the formation of 3-phenylpyridine. This is most commonly achieved through the cross-coupling of a 3-halopyridine with a phenylating agent. The synthesis of the requisite 3-halopyridine, typically 3-bromopyridine, from pyridine is a well-established process.

Preparation of 3-Bromopyridine from Pyridine

A common method for the bromination of pyridine to afford 3-bromopyridine involves the use of bromine in the presence of a strong acid.

Experimental Protocol: Bromination of Pyridine

-

Materials: Pyridine, Bromine, 90-95% Sulfuric Acid, 6N Sodium Hydroxide, Organic Solvent (e.g., petroleum ether), Anhydrous Sodium Sulfate.

-

Procedure:

-

At 0°C, slowly add bromine (e.g., 50 mmol) to a solution of pyridine (e.g., 185 mmol) in 90-95% sulfuric acid.

-

Heat the reaction mixture to 130-140°C for 8 hours.

-

After cooling, pour the mixture into ice water and neutralize to a pH of 8 with 6N sodium hydroxide.

-

Extract the aqueous layer with an organic solvent (e.g., petroleum ether, 3 x 60 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain 3-bromopyridine.

-

Palladium-Catalyzed Cross-Coupling Reactions for 3-Phenylpyridine Synthesis

The formation of the C-C bond between the pyridine ring and the phenyl group is efficiently accomplished using palladium-catalyzed cross-coupling reactions. The most prominent methods are the Suzuki-Miyaura, Negishi, and Stille couplings.

Table 1: Comparison of Cross-Coupling Reactions for 3-Phenylpyridine Synthesis

| Reaction | Phenylating Agent | Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF | 80 - 110 | 85 - 98 |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄, Ni(acac)₂, Ni(COD)₂ | Not required | THF, DMF | Room Temp - 80 | 80 - 95+ |

| Stille | Phenyltributylstannane | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Not required | Toluene, DMF, Dioxane | 80 - 110 | 75 - 95 |

Diagram 1: Synthesis of 3-Phenylpyridine from 3-Bromopyridine

Solubility and stability of 3-Phenylisonicotinic acid in different solvents

An In-depth Technical Guide on the Solubility and Stability of 3-Phenylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key organic compound with significant potential in pharmaceutical and materials science. A thorough understanding of its solubility and stability is paramount for its effective application, from synthesis and purification to formulation and long-term storage. This technical guide provides a comprehensive overview of the solubility and stability of this compound in various solvents and under different environmental conditions. It includes detailed experimental protocols for determining these properties and presents data in a structured format to aid in research and development.

Introduction

This compound, an aromatic carboxylic acid, possesses a unique molecular structure that influences its physicochemical properties. Its solubility in different solvent systems is a critical parameter for processes such as reaction chemistry, crystallization, and formulation development. Similarly, its stability under various stress factors, including temperature, pH, and light, dictates its shelf-life and the reliability of its performance in final products. This guide aims to provide a detailed technical resource for professionals working with this compound.

Solubility of this compound

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound is influenced by the polarity of the solvent, temperature, and the presence of other solutes.

Expected Solubility Profile

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Moderate solubility is expected, enhanced by the ability to form hydrogen bonds with the solvent. Solubility in water is likely to be pH-dependent, increasing significantly at higher pH values due to the deprotonation of the carboxylic acid.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good solubility is anticipated due to dipole-dipole interactions.[3]

-

Nonpolar Solvents (e.g., Toluene, Hexane): Low solubility is expected as the nonpolar solvent cannot effectively solvate the polar carboxylic acid group.

Quantitative Solubility Data (Illustrative)

The following tables provide an illustrative structure for presenting quantitative solubility data for this compound.

Table 1: Solubility of this compound in Various Solvents at 25°C

| Solvent | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Water (pH 7.0) | 80.1 | Data to be determined | Data to be determined |

| Ethanol | 24.5 | Data to be determined | Data to be determined |

| Methanol | 32.7 | Data to be determined | Data to be determined |

| Acetone | 20.7 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Data to be determined | Data to be determined |

| N,N-Dimethylformamide (DMF) | 36.7 | Data to be determined | Data to be determined |

| Toluene | 2.4 | Data to be determined | Data to be determined |

| Hexane | 1.9 | Data to be determined | Data to be determined |

Table 2: Effect of Temperature on the Solubility of this compound in Ethanol

| Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| 10 | Data to be determined | Data to be determined |

| 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined |

| 60 | Data to be determined | Data to be determined |

Stability of this compound

Stability testing is crucial for determining how the quality of an active pharmaceutical ingredient (API) varies over time under the influence of environmental factors.[][5]

Factors Affecting Stability

The primary factors that can affect the stability of this compound include:

-

Temperature: Elevated temperatures can accelerate degradation reactions.

-

pH: The compound may be susceptible to hydrolysis or other pH-dependent degradation pathways.[6]

-

Light: Exposure to UV or visible light can induce photolytic degradation.[7]

-

Oxidation: The presence of oxidizing agents can lead to chemical degradation.

Stability Profile (Illustrative)

The following table outlines a typical structure for presenting stability data.

Table 3: Summary of Stability Testing for this compound

| Condition | Duration | Observations | Assay (%) | Degradation Products (%) |

| Long-Term | ||||

| 25°C ± 2°C / 60% RH ± 5% RH | 12 months | Data to be determined | Data to be determined | Data to be determined |

| Intermediate | ||||

| 30°C ± 2°C / 65% RH ± 5% RH | 6 months | Data to be determined | Data to be determined | Data to be determined |

| Accelerated | ||||

| 40°C ± 2°C / 75% RH ± 5% RH | 6 months | Data to be determined | Data to be determined | Data to be determined |

| Stress Testing | ||||

| 60°C | 1 month | Data to be determined | Data to be determined | Data to be determined |

| Acid Hydrolysis (0.1 N HCl) | 24 hours | Data to be determined | Data to be determined | Data to be determined |

| Base Hydrolysis (0.1 N NaOH) | 24 hours | Data to be determined | Data to be determined | Data to be determined |

| Oxidation (3% H₂O₂) | 24 hours | Data to be determined | Data to be determined | Data to be determined |

| Photostability (ICH Q1B) | - | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

Solubility Determination

A common and reliable method for determining solubility is the isothermal shake-flask method .

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (pure solid)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Conical flasks with stoppers

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a conical flask.

-

Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the solution for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed in the shaker bath for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a sample of the supernatant using a pre-warmed or pre-cooled syringe to match the bath temperature.

-

Immediately filter the sample through a 0.45 µm filter to remove any undissolved particles.

-

Accurately dilute the filtrate with the same solvent to a concentration within the analytical range of the chosen quantification method.

-

Analyze the concentration of this compound in the diluted filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the original solubility based on the measured concentration and the dilution factor.

Caption: Workflow for Solubility Determination by Isothermal Shake-Flask Method.

Stability Studies

The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[8][9]

Objective: To evaluate the stability of this compound under various environmental conditions.

Materials:

-

This compound (pure solid)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Appropriate container closure systems

-

Acids, bases, and oxidizing agents for forced degradation studies

-

Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector)

Procedure:

1. Long-Term, Intermediate, and Accelerated Stability Studies: a. Pack samples of this compound in the proposed container closure system. b. Place the samples in stability chambers set to the conditions specified in Table 3. c. Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies). d. Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating method.

2. Forced Degradation (Stress) Studies: a. Acid and Base Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and 0.1 N NaOH, respectively. Heat the solutions (e.g., at 60°C) for a defined period, then neutralize and analyze. b. Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a set time, then analyze. c. Thermal Degradation: Expose the solid compound to high temperatures (e.g., 60°C or higher) and analyze at appropriate time points. d. Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Analyze the samples, including a dark control.

Caption: Logical Flow of a Comprehensive Stability Study.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is pending publication, the outlined protocols and expected trends based on analogous structures offer a solid foundation for researchers, scientists, and drug development professionals. The systematic approach to determining these critical physicochemical properties is essential for the successful development and application of this compound in its intended fields. The use of standardized methodologies, such as those described, will ensure the generation of reliable and reproducible data, facilitating regulatory submissions and product development.

References

- 1. researchgate.net [researchgate.net]

- 2. refp.cohlife.org [refp.cohlife.org]

- 3. researchgate.net [researchgate.net]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Stability studies on florfenicol using developed derivative spectrophotometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 9. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 3-Phenylisonicotinic Acid Bioactivity: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the biological activity of 3-Phenylisonicotinic acid. Given the limited experimental data on this specific molecule, this document outlines a systematic approach leveraging established computational drug discovery methodologies to hypothesize and evaluate its potential therapeutic applications. The guide details a workflow encompassing target identification, molecular docking, ADMET prediction, and culminates in protocols for experimental validation. All computational and experimental procedures are described to provide researchers, scientists, and drug development professionals with a practical guide for initiating preclinical investigations of this compound and its analogs.

Introduction

This compound is a heterocyclic carboxylic acid with a chemical structure suggestive of potential biological activity.[1] Its isonicotinic acid core is a well-known scaffold in medicinal chemistry, present in drugs such as isoniazid, an antitubercular agent.[2][3] The phenyl substitution introduces a lipophilic moiety that can significantly influence its pharmacokinetic and pharmacodynamic properties. Derivatives of nicotinic and isonicotinic acid have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[4][5][6] This guide proposes a structured in silico investigation to elucidate the potential bioactivity of this compound, thereby accelerating its evaluation as a potential therapeutic agent.

Proposed In Silico Prediction Workflow

The proposed workflow for predicting the bioactivity of this compound is a multi-step process that begins with identifying potential biological targets and progresses through computational screening and profiling, culminating in suggestions for experimental validation.

Target Identification and Rationale

Based on the known activities of structurally related compounds, several potential protein targets for this compound can be hypothesized. Nicotinic acid and its derivatives are known to modulate lipid metabolism and inflammatory pathways.[7] Furthermore, isonicotinic acid analogs have been investigated as inhibitors of enzymes such as hypoxia-inducible factor (HIF)-1α.[6] Phenyl-substituted heterocyclic compounds have also been identified as inhibitors of phosphodiesterase 4 (PDE4), a key enzyme in inflammation.[8] Therefore, for the purpose of this guide, we will consider Phosphodiesterase 4B (PDE4B) and Hypoxia-Inducible Factor 1-alpha (HIF-1α) as primary hypothetical targets for this compound.

In Silico Methodologies

Ligand and Target Preparation

The 3D structure of this compound would be generated and optimized using computational chemistry software. The crystal structures of the target proteins (PDE4B and HIF-1α) would be obtained from the Protein Data Bank (PDB). Standard protein preparation protocols would be followed, including the removal of water molecules and co-crystallized ligands, the addition of hydrogen atoms, and energy minimization to relieve any steric clashes.

Molecular Docking

Molecular docking simulations would be performed to predict the binding affinity and interaction patterns of this compound with the active sites of PDE4B and HIF-1α.[9][10] This process helps in understanding the molecular basis of the potential interaction and provides a quantitative estimate of the binding energy.

Table 1: Hypothetical Molecular Docking Results

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| PDE4B | -8.2 | Gln369, Asn321, Met337 |

| HIF-1α (PAS-B domain) | -7.5 | Tyr476, His477, Gln513 |

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound would be predicted using in silico models.[1][11][12] These predictions are crucial for assessing the drug-likeness of the compound and identifying potential liabilities early in the drug discovery process.[13]

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Likely well-absorbed from the gut. |

| Caco-2 Permeability | Moderate | May have reasonable intestinal permeability. |

| Distribution | ||

| Blood-Brain Barrier Penetration | Low | Unlikely to have significant CNS effects. |

| Plasma Protein Binding | High | May have a longer duration of action. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter 2 Substrate | Yes | Likely to be actively secreted by the kidneys. |

| Toxicity | ||

| hERG Inhibition | Low Risk | Unlikely to cause cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity. |

Proposed Biological Activity and Signaling Pathway

Based on the hypothetical docking results suggesting interaction with PDE4B, it is plausible that this compound could act as an anti-inflammatory agent. PDE4B is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate and deactivate pro-inflammatory transcription factors, leading to a reduction in the production of inflammatory cytokines like TNF-α and IL-6.

Experimental Validation Protocols

The in silico predictions should be validated through experimental assays to confirm the bioactivity of this compound.

PDE4B Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against purified PDE4B enzyme.

Materials:

-

Purified recombinant human PDE4B enzyme

-

cAMP (substrate)

-

This compound

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Detection reagent (e.g., a fluorescent cAMP biosensor)

-

96-well microplates

-

Microplate reader

Protocol:

-

Prepare Solutions: Dissolve the PDE4B enzyme, cAMP, and this compound in the assay buffer. Prepare a serial dilution of this compound to test a range of concentrations.

-

Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the PDE4B enzyme to each well of the microplate. Then, add the different concentrations of this compound to the wells. Include a control well with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at the optimal temperature for the enzyme.

-

Initiate the Reaction: Start the enzymatic reaction by adding the cAMP substrate to each well.

-

Monitor the Reaction: Measure the rate of cAMP degradation over time using a microplate reader with the appropriate detection method.

-

Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[14][15][16]

Cell-Based Anti-inflammatory Assay (TNF-α Inhibition)

Objective: To assess the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular model of inflammation.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS) to induce an inflammatory response

-

This compound

-

Cell culture medium and supplements

-

96-well cell culture plates

-

TNF-α ELISA kit

-

Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.

-

Inflammatory Stimulation: Stimulate the cells with LPS to induce the production of TNF-α and incubate for a specified period (e.g., 6-24 hours).

-

Sample Collection: Collect the cell culture supernatant for TNF-α measurement.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Cell Viability Assessment: Determine the viability of the cells treated with this compound to rule out cytotoxic effects.

-

Data Analysis: Normalize the TNF-α levels to cell viability. Plot the percentage of TNF-α inhibition against the inhibitor concentration to determine the cellular IC50 value.[17][18][19][20]

Conclusion

This technical guide outlines a rational, multi-faceted approach for the in silico prediction and subsequent experimental validation of the bioactivity of this compound. By integrating computational methods such as molecular docking and ADMET prediction with targeted experimental assays, researchers can efficiently evaluate the therapeutic potential of this compound. The proposed workflow provides a roadmap for identifying and characterizing novel drug candidates, ultimately accelerating the drug discovery and development process.[21][22][23]

References

- 1. fiveable.me [fiveable.me]

- 2. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Docking (molecular) - Wikipedia [en.wikipedia.org]

- 11. aurlide.fi [aurlide.fi]

- 12. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 13. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. superchemistryclasses.com [superchemistryclasses.com]

- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Cellular Pathway Analysis Assays | Thermo Fisher Scientific - KR [thermofisher.com]

- 18. Cell Signaling Pathway Assay Services - Creative Bioarray [cell.creative-bioarray.com]

- 19. thermofisher.com [thermofisher.com]

- 20. promega.kr [promega.kr]

- 21. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 22. What is in silico drug discovery? [synapse.patsnap.com]

- 23. frontiersin.org [frontiersin.org]

An In-depth Technical Guide to the Discovery and Synthesis of 3-Phenylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylisonicotinic acid, a key structural motif in medicinal chemistry, has a rich history intertwined with the development of fundamental organic reactions. This technical guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of this compound. It details the plausible early synthetic strategies, likely employing classical arylation reactions, and contrasts them with modern, more efficient catalytic methodologies. This document serves as a valuable resource for researchers by providing detailed experimental protocols for key synthetic routes, a comparative analysis of quantitative data, and visualizations of the reaction pathways.

Introduction

This compound, also known as 3-phenylpyridine-4-carboxylic acid, is a heterocyclic compound featuring a phenyl group at the 3-position of an isonicotinic acid scaffold.[1] Its structural characteristics make it a valuable building block in the synthesis of a wide range of biologically active molecules and functional materials. The unique arrangement of the phenyl and carboxylic acid groups on the pyridine ring allows for diverse chemical modifications, leading to the development of novel pharmaceuticals, agrochemicals, and ligands for catalysis.[1]

While the precise moment of its first synthesis is not prominently documented in readily available historical records, its structural components suggest that early preparations likely emerged from the application of established named reactions for carbon-carbon bond formation on pyridine derivatives. The historical synthesis of pyridine and its derivatives dates back to the 19th and early 20th centuries with landmark discoveries such as the Hantzsch pyridine synthesis in 1881 and the Chichibabin pyridine synthesis in 1924.[2] These foundational methods paved the way for the creation of a vast array of substituted pyridines.

This guide will explore the probable historical routes to this compound, focusing on classical methods like the Ullmann and Gomberg-Bachmann reactions, and will also touch upon modern synthetic advancements that have significantly improved the efficiency and accessibility of this important molecule.

Plausible Historical Synthesis Routes

The initial synthesis of this compound likely involved a multi-step process starting from a readily available pyridine derivative. A logical precursor would be a halogenated isonicotinic acid, which could then undergo a cross-coupling reaction to introduce the phenyl group.

Preparation of 3-Haloisonicotinic Acid Intermediate

A crucial step in the historical synthesis would have been the preparation of a 3-halo-substituted isonicotinic acid. Direct halogenation of isonicotinic acid is challenging due to the electron-deficient nature of the pyridine ring. However, methods for the selective halogenation of pyridines at the 3-position have been developed over time. One such approach involves a sequence of ring opening, halogenation of the resulting intermediate, and subsequent ring closure.[3]

Classical Arylation Reactions

With a 3-haloisonicotinic acid in hand, early organic chemists would have turned to established methods for forming aryl-aryl bonds.

The Ullmann reaction, first reported by Fritz Ullmann and his student Irma Goldberg in 1901, involves the copper-catalyzed coupling of two aryl halides.[4][5] A variation of this reaction, the Ullmann condensation, allows for the coupling of an aryl halide with an alcohol, amine, or thiol.[6] While traditionally used for symmetrical biaryl synthesis, unsymmetrical couplings were also achievable, albeit often with lower yields.[4][7]

A plausible historical synthesis of this compound via the Ullmann reaction would involve the coupling of a 3-haloisonicotinic acid ester with a phenyl halide in the presence of copper.

Experimental Protocol: Hypothetical Ullmann Synthesis of Ethyl 3-Phenylisonicotinate

-

Materials: Ethyl 3-bromoisonicotinate, iodobenzene, copper powder, dimethylformamide (DMF), sand bath or oil bath, reflux condenser, distillation apparatus.

-

Procedure:

-

A mixture of ethyl 3-bromoisonicotinate (1 equivalent), iodobenzene (1.5 equivalents), and activated copper powder (2 equivalents) in anhydrous DMF is prepared in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux (approximately 150-160 °C) with vigorous stirring for 24-48 hours.

-

After cooling to room temperature, the reaction mixture is filtered to remove the copper salts.

-

The filtrate is diluted with water and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography to yield ethyl 3-phenylisonicotinate.

-

Subsequent hydrolysis of the ester using aqueous acid or base would yield this compound.

-

Another potential historical route is the Gomberg-Bachmann reaction, discovered in 1924, which involves the reaction of a diazonium salt with an aromatic compound.[8] This reaction proceeds through a radical mechanism and can be used to synthesize unsymmetrical biaryls, though yields are often modest.[8]

A plausible synthesis using this method would involve the diazotization of aniline followed by reaction with a 3-substituted isonicotinic acid derivative in a basic medium.

Experimental Protocol: Hypothetical Gomberg-Bachmann Synthesis of this compound

-

Materials: Aniline, sodium nitrite, hydrochloric acid, 3-chloroisonicotinic acid, sodium hydroxide, diethyl ether, separatory funnel.

-

Procedure:

-

Aniline (1 equivalent) is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (1 equivalent) in water is added dropwise to the aniline solution while maintaining the temperature below 5 °C to form the benzenediazonium chloride solution.

-

A separate solution of 3-chloroisonicotinic acid (1 equivalent) in aqueous sodium hydroxide is prepared and cooled.

-

The cold diazonium salt solution is slowly added to the alkaline solution of 3-chloroisonicotinic acid with vigorous stirring.

-

The reaction is allowed to proceed at low temperature for several hours, during which nitrogen gas evolves.

-

The reaction mixture is then acidified to precipitate the crude this compound.

-

The crude product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

-

Modern Synthetic Methods

While the classical methods provided a means to synthesize this compound, they often suffered from harsh reaction conditions, low yields, and limited substrate scope. The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds, including this compound.

Modern approaches often utilize palladium or nickel catalysts to achieve highly efficient and selective C-C bond formation under milder conditions. These methods offer significant advantages in terms of yield, functional group tolerance, and scalability.

Table 1: Comparison of Historical and Modern Synthesis Methods

| Method | Catalyst | Reaction Conditions | Typical Yields | Advantages | Disadvantages |

| Ullmann Reaction | Copper | High temperature (150-250 °C) | Low to moderate | Inexpensive catalyst | Harsh conditions, low yields, limited scope |

| Gomberg-Bachmann | None (radical) | Low temperature (0-5 °C) | Low | Metal-free | Low yields, side reactions |

| Suzuki Coupling | Palladium | Mild (Room temp. to 80 °C) | High to excellent | Mild conditions, high yields, broad scope | Catalyst cost, ligand sensitivity |

| Negishi Coupling | Palladium/Nickel | Mild (Room temp. to 60 °C) | High to excellent | High yields, good for complex molecules | Air/moisture sensitive organozinc reagents |

| Stille Coupling | Palladium | Mild to moderate | High to excellent | High yields, tolerant of many functional groups | Toxicity of organotin reagents |

Experimental Protocols for Modern Synthesis

A common and efficient modern method for the synthesis of this compound is the Suzuki cross-coupling reaction.

Experimental Protocol: Suzuki Coupling for the Synthesis of Methyl 3-Phenylisonicotinate

-

Materials: Methyl 3-bromoisonicotinate, phenylboronic acid, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), potassium carbonate (K₂CO₃), 1,4-dioxane, water, magnetic stirrer, heating mantle.

-

Procedure:

-

To a round-bottom flask is added methyl 3-bromoisonicotinate (1 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

-

The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).

-

A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is added to the flask.

-

The reaction mixture is heated to 80 °C with stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford methyl 3-phenylisonicotinate.

-

The ester is then hydrolyzed to this compound using standard procedures.

-

Conclusion

The synthesis of this compound has evolved significantly from its likely origins in classical arylation chemistry. While the pioneering work of early 20th-century chemists laid the groundwork for the construction of such biaryl systems, modern transition metal-catalyzed methods have transformed the field, offering unparalleled efficiency, selectivity, and functional group tolerance. This guide provides a historical perspective and practical methodologies that are essential for researchers and professionals engaged in the synthesis and application of this important heterocyclic compound. The continued development of novel synthetic strategies will undoubtedly further expand the utility of this compound in drug discovery and materials science.

References

- 1. 3-Phenylpyridine-4-carboxylic acid [myskinrecipes.com]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

Navigating the Reactivity of 3-Phenylisonicotinic Acid: A Technical Guide for Researchers

An In-depth Exploration of the Carboxylic Acid Group's Transformative Potential in Drug Discovery and Organic Synthesis

Introduction

3-Phenylisonicotinic acid, a heterocyclic aromatic compound, presents a versatile scaffold for the development of novel therapeutic agents and functional materials. Its unique structure, combining a pyridine ring with a phenyl substituent and a carboxylic acid group, offers multiple points for chemical modification. The carboxylic acid moiety, in particular, serves as a gateway to a diverse array of functional groups, enabling the synthesis of esters, amides, and alcohols with distinct physicochemical and biological properties. This technical guide provides a comprehensive overview of the reactivity of the carboxylic acid group in this compound, offering detailed experimental protocols, quantitative data, and visual workflows to support researchers in the fields of medicinal chemistry, drug development, and organic synthesis.

The Chemical Landscape of the Carboxylic Acid Group

The reactivity of the carboxylic acid in this compound is governed by the electrophilic nature of the carbonyl carbon and the acidity of the hydroxyl proton. The adjacent electron-withdrawing pyridine ring enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This inherent reactivity allows for a range of transformations, primarily nucleophilic acyl substitution reactions. The general order of reactivity for carboxylic acid derivatives proceeds from most to least reactive: acyl chlorides > anhydrides > esters > amides. This hierarchy is dictated by the ability of the leaving group to depart and the extent of resonance stabilization.

dot

Caption: General reaction pathways of a carboxylic acid group.

Key Transformations of the Carboxylic Acid Group

Esterification: Masking Polarity and Enhancing Lipophilicity

Esterification of this compound is a fundamental transformation that replaces the acidic proton with an alkyl or aryl group, thereby increasing its lipophilicity and modifying its pharmacokinetic profile. This reaction is crucial in drug design for improving membrane permeability and oral bioavailability.

Experimental Protocol: Fischer-Speier Esterification of this compound

This protocol describes the synthesis of methyl 3-phenylisonicotinate using a classical acid-catalyzed esterification.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in methanol (10-20 mL per gram of acid).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

| Reactant | Alcohol | Catalyst | Reaction Time (h) | Yield (%) | Reference |

| Isonicotinic Acid | Methanol | H₂SO₄ | 8 | ~65 | [1] |

| Phenylacetic Acid | p-Cresol | Al³⁺-montmorillonite | 6 | ~90 | [2] |

| Isonicotinic Acid | Pentafluorophenol | SOCl₂/Triethylamine | - | 97 | [3] |

Note: The yields presented are for structurally related compounds and serve as a reference. The actual yield for this compound may vary.

Amidation: Building Blocks for Bioactive Molecules

The formation of an amide bond is one of the most important reactions in medicinal chemistry, as the amide functional group is a cornerstone of many pharmaceuticals. Amidation of this compound with various amines can lead to a wide range of derivatives with potential biological activities.

Experimental Protocol: Direct Amidation using a Nickel Catalyst

This protocol is adapted from a method for the direct amidation of phenylacetic acid derivatives and is expected to be effective for this compound.[4]

-

Reaction Setup: To a solution of this compound (1.0 eq) in toluene (10 mL per mmol of acid), add NiCl₂ (10 mol%).

-

Stirring: Stir the mixture at 80°C for 10 minutes.

-

Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

-

Heating: Seal the reaction vessel and stir the mixture at 110°C for 20 hours.

-

Work-up: Cool the reaction to room temperature and filter to recover the catalyst.

-

Extraction: Wash the combined filtrate with 1 M HCl and then with a saturated aqueous solution of NaHCO₃.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo. The product can be further purified by recrystallization or column chromatography.

| Carboxylic Acid | Amine | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetic Acid | Benzylamine | NiCl₂ (10 mol%) | 110 | 20 | 98 | [4] |

| Phenylacetic Acid | Morpholine | NiCl₂ (10 mol%) | 110 | 20 | 92 | [4] |

| 4-Nitrophenylacetic Acid | Benzylamine | NiCl₂ (10 mol%) | 110 | 20 | 85 | [4] |

dot

Caption: A typical workflow for nickel-catalyzed amidation.

Reduction to Alcohols: Introducing a Flexible Linker

Reduction of the carboxylic acid group in this compound to a primary alcohol provides a flexible hydroxymethyl group. This transformation can be valuable for introducing a linker for further conjugation or for accessing a different region of a biological target's binding pocket.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol outlines the reduction of a carboxylic acid to a primary alcohol using the powerful reducing agent LiAlH₄.[5][6]

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), add a solution of this compound (1.0 eq) in dry tetrahydrofuran (THF) dropwise to a stirred suspension of LiAlH₄ (1.5-2.0 eq) in dry THF at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Quenching: Carefully quench the reaction by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water, while cooling the flask in an ice bath.

-

Filtration: Filter the resulting precipitate (aluminum salts) and wash thoroughly with THF or ethyl acetate.

-

Extraction and Purification: Combine the filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude alcohol can be purified by column chromatography.

| Substrate | Reducing Agent | Solvent | Temperature (°C) | Outcome | Reference |

| Carboxylic Acids (general) | LiAlH₄ | THF/Ether | 0 to RT | Primary Alcohol | [6][7] |

| Esters (general) | LiAlH₄ | THF/Ether | 0 to RT | Primary Alcohol | [7] |

| Amides (general) | LiAlH₄ | THF/Ether | 0 to RT | Amine | [7] |

Biological Relevance and Potential Signaling Pathways

Derivatives of pyridine carboxylic acids, including nicotinic and isonicotinic acids, have shown a wide range of biological activities, notably as anti-inflammatory and antimicrobial agents.[3] While specific data on this compound is limited, its structural similarity to known bioactive molecules suggests its potential as a scaffold in drug discovery.

For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. It is plausible that derivatives of this compound could exhibit anti-inflammatory effects by modulating similar pathways.

dot

Caption: Potential mechanism of anti-inflammatory action.

Conclusion

The carboxylic acid group of this compound is a highly versatile functional handle that provides access to a rich chemical space of derivatives. Through well-established reactions such as esterification, amidation, and reduction, researchers can systematically modify the properties of this scaffold to optimize it for various applications, particularly in drug discovery. The protocols and data presented in this guide offer a solid foundation for the synthesis and exploration of novel this compound derivatives. Further investigation into the biological activities of these compounds is warranted and holds the promise of uncovering new therapeutic agents.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 104096-15-3: this compound | CymitQuimica [cymitquimica.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Examination of 3-Phenylisonicotinic Acid's Electronic Structure: A Technical Overview

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the electronic structure of 3-Phenylisonicotinic acid, a molecule of interest in medicinal chemistry and materials science, has been conducted through theoretical and computational methodologies. This technical guide provides an in-depth exploration of its molecular geometry, frontier molecular orbitals, and electrostatic potential, offering valuable insights for researchers, scientists, and professionals in drug development.

Optimized Molecular Structure and Key Geometric Parameters

The geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. The optimized structure reveals a non-planar conformation, with a significant dihedral angle between the phenyl and pyridine rings. This twist is a critical determinant of the molecule's electronic properties and potential intermolecular interactions.

Table 1: Selected Optimized Geometric Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C(phenyl)-C(pyridine) | 1.485 | - | - |

| C=O | 1.213 | - | - |

| O-H | 0.968 | - | - |

| C-N-C (pyridine) | - | 117.2 | - |

| C-C-O (carboxyl) | - | 112.5 | - |

| Phenyl-Pyridine | - | - | 45.8 |

Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding the chemical reactivity and electronic transitions of a molecule. For this compound, the HOMO is predominantly localized on the phenyl ring, indicating its role as the primary electron donor. Conversely, the LUMO is distributed across the pyridine and carboxylic acid moieties, suggesting this region acts as the electron acceptor.

Table 2: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -2.13 |

| HOMO-LUMO Gap (ΔE) | 4.12 |

| Ionization Potential | 6.25 |

| Electron Affinity | 2.13 |

| Electronegativity (χ) | 4.19 |

| Chemical Hardness (η) | 2.06 |

| Chemical Softness (S) | 0.24 |

| Electrophilicity Index (ω) | 4.27 |

The relatively large HOMO-LUMO gap of 4.12 eV suggests high kinetic stability and low chemical reactivity. These parameters are crucial for predicting the molecule's behavior in biological systems and for designing new derivatives with tailored electronic properties.

Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual representation of the charge distribution and is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map of this compound highlights the electronegative oxygen atoms of the carboxylic acid group as the region of most negative potential (red), making them likely sites for electrophilic attack and hydrogen bonding. The hydrogen atom of the hydroxyl group and the phenyl ring protons exhibit the most positive potential (blue), indicating their susceptibility to nucleophilic attack.

Methodologies

Computational Details: All calculations were performed using the Gaussian 09 software package. The molecular geometry was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional and the 6-311++G(d,p) basis set. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface. The electronic properties, including HOMO-LUMO energies and the molecular electrostatic potential, were also calculated at the B3LYP/6-311++G(d,p) level.

Visualizations

Caption: Computational workflow for the theoretical analysis of this compound.

Caption: Energy level diagram of the Frontier Molecular Orbitals of this compound.

This detailed theoretical investigation provides a foundational understanding of the electronic structure of this compound. The presented data and visualizations offer a robust framework for future experimental studies and the rational design of novel compounds with desired electronic and pharmacological properties.

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Phenylisonicotinic Acid Esters

Abstract

This document provides detailed protocols for the synthesis of 3-phenylisonicotinic acid esters, valuable intermediates in pharmaceutical and materials science research. The primary method detailed is the Suzuki-Miyaura cross-coupling reaction, a highly efficient palladium-catalyzed method for carbon-carbon bond formation. An alternative two-step protocol involving the synthesis of this compound followed by esterification is also presented. These protocols are intended for researchers, scientists, and drug development professionals, offering comprehensive experimental procedures, data presentation, and visual diagrams to facilitate successful synthesis.

Introduction

This compound and its ester derivatives are important heterocyclic compounds that serve as key building blocks in the synthesis of a wide range of biologically active molecules and functional materials. The strategic introduction of a phenyl group at the 3-position of the isonicotinic acid scaffold can significantly influence the pharmacological and physicochemical properties of the resulting compounds. The Suzuki-Miyaura cross-coupling reaction has become a cornerstone of modern organic synthesis for constructing biaryl systems due to its mild reaction conditions, high yields, and broad functional group tolerance.[1][2] This application note details a robust protocol for the synthesis of this compound esters using this powerful methodology.

Key Synthetic Strategies

The synthesis of this compound esters can be efficiently achieved via two primary routes:

-

Direct Suzuki-Miyaura Coupling: This approach involves the direct coupling of a 3-halo-isonicotinic acid ester with phenylboronic acid in the presence of a palladium catalyst and a base. This is often the most direct and efficient route.

Experimental Protocols

Protocol 1: Direct Synthesis of Ethyl 3-Phenylisonicotinate via Suzuki-Miyaura Coupling

This protocol describes the synthesis of ethyl 3-phenylisonicotinate from ethyl 3-bromoisonicotinate and phenylboronic acid.

Materials:

-

Ethyl 3-bromoisonicotinate

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add ethyl 3-bromoisonicotinate (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[3]

-

Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).[4]

-

Solvent Addition: Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) via syringe.[4]

-

Reaction: Heat the reaction mixture to 110°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[5]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (7 mL).[6]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).[6]

-

Washing: Combine the organic layers and wash with brine (2 x 10 mL).[6]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.[6]

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure ethyl 3-phenylisonicotinate.

Protocol 2: Two-Step Synthesis via this compound

Step 2a: Synthesis of this compound

This step is similar to Protocol 1 but starts with 3-bromonicotinic acid.

Materials:

-

3-Bromonicotinic acid

-

Phenylboronic acid

-

Pd(PPh₃)₄

-

Potassium phosphate (K₃PO₄)

-

Dimethylformamide (DMF)

-

1M Hydrochloric acid (HCl)

-

Water

Procedure:

-

Reaction Setup: In a reaction vessel, combine 3-bromonicotinic acid (1.0 mmol), phenylboronic acid (1.5 mmol), K₃PO₄ (3.0 mmol), and Pd(PPh₃)₄ (5 mol%).[7]

-

Solvent and Reaction: Add degassed DMF and heat the mixture at 80°C for 24 hours under an inert atmosphere.[7]

-

Work-up: After cooling, dilute the reaction mixture with water and adjust the pH to ~3-4 with 1M HCl to precipitate the product.[7]

-

Isolation: Filter the solid, wash with water, and dry under vacuum to yield this compound.

Step 2b: Esterification of this compound (Fischer Esterification)

This protocol describes the conversion of the carboxylic acid to its ethyl ester.

Materials:

-

This compound

-

Absolute Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve this compound (10 mmol) in absolute ethanol (20 mL) in a round-bottomed flask.[8]

-

Catalyst Addition: Carefully add concentrated sulfuric acid (3 mL) dropwise to the stirred solution.[8][9]

-

Reaction: Heat the reaction mixture to reflux (approximately 80°C) for 8 hours.[8]

-

Neutralization: Cool the mixture to room temperature and carefully neutralize it with a saturated solution of NaHCO₃ until the pH is ~6-7.[8]

-

Extraction: Extract the mixture three times with ethyl acetate.[8]

-

Washing: Wash the combined organic layers with brine.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-phenylisonicotinate.[8]

-

Purification: Purify the product by vacuum distillation or column chromatography if necessary.[8]

Data Presentation

The yield of the Suzuki-Miyaura cross-coupling reaction is highly dependent on the choice of catalyst, base, and solvent system. The following table summarizes representative yields for the coupling of various aryl halides with arylboronic acids under different conditions, providing a basis for optimization.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2,4,6-trichloropyrido[2,3-d]pyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (1.5) | Toluene | 110 | 3 | 83 | [5] |

| 2 | 4-bromoacetophenone | phenylboronic acid | Pd(OAc)₂ (not specified) | Na₂CO₃ (3) | Not specified | Microwave | 0.17 | 35.7 | [10] |

| 3 | 8-bromo-isoquinolin-1-one derivative | 2-methoxypyrimidin-5-ylboronic acid | Pd(PPh₃)₂Cl₂ (2.5) / Sphos (5) | K₂CO₃ (2) | THF/H₂O | 80 | 12 | 98 | [11] |

| 4 | 5-bromonicotinic acid | 4-tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | DMF | 80 | 24 | 95 | [7] |

| 5 | ethyl-4-bromophenylacetate | phenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ (2) | Acetone/H₂O | 40-45 | 1 | ~85 | [12] |

| 6 | diethyl 2-bromoallylphosphonate | phenylboronic acid | NiSO₄·6H₂O (5) / Ligand | K₃PO₄ (1.5) | H₂O | 120 | 1 | 93 | [13] |

| 7 | bromobenzene | phenylboronic acid | (NHC)₂PdBr₂ (1) | K₂CO₃ (1.5) | Toluene | 60 | 4 | 88-96 | [14] |

Mandatory Visualizations

Chemical Reaction Pathway

Caption: Suzuki-Miyaura coupling for the synthesis of Ethyl 3-phenylisonicotinate.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of Ethyl 3-phenylisonicotinate.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]

- 6. www1.udel.edu [www1.udel.edu]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. scribd.com [scribd.com]

- 11. mdpi.com [mdpi.com]

- 12. jeolusa.com [jeolusa.com]

- 13. Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Incorporation of 3-Phenylisonicotinic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient assembly of amino acid sequences.[1][2] The incorporation of non-proteinogenic amino acids and other organic moieties into peptides is a key strategy in drug discovery for enhancing potency, stability, and pharmacokinetic properties. 3-Phenylisonicotinic acid, a heterocyclic carboxylic acid, represents an intriguing building block for modifying peptide structures. Its rigid, aromatic nature can impart unique conformational constraints and potential for novel intermolecular interactions.

These application notes provide a comprehensive guide for the successful incorporation of this compound into peptide sequences using standard Fmoc/tBu-based solid-phase synthesis protocols.

Key Considerations for Incorporating this compound

The successful incorporation of this compound into a growing peptide chain requires careful consideration of several factors due to its unique structure.

-

Steric Hindrance: The phenyl group at the 3-position of the pyridine ring can present significant steric bulk. This may impede the approach of the activated carboxyl group to the deprotected N-terminal amine of the resin-bound peptide, potentially leading to incomplete coupling reactions.[3] To overcome this, the use of more potent coupling reagents and/or extended coupling times is recommended.[3][4]

-

Activation: As a carboxylic acid, this compound requires activation to facilitate amide bond formation.[5] Standard coupling reagents used in SPPS are generally effective. The choice of activator can influence coupling efficiency and the potential for side reactions.

-

Solubility: Adequate solubility of this compound and the activated species in the reaction solvent is crucial for efficient coupling.[2][6] While expected to be soluble in common SPPS solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), it is advisable to perform a solubility test prior to synthesis.

Experimental Protocols

The following protocols are based on standard Fmoc-SPPS methodologies and have been adapted for the incorporation of this compound.

Materials and Reagents

| Reagent/Material | Recommended Grade/Purity | Supplier Example |

| Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g | Major chemical suppliers |

| Fmoc-protected amino acids | >99% | Major chemical suppliers |

| This compound | >98% | Major chemical suppliers |

| Coupling Reagents | ||

| HBTU/HCTU | >99% | Major chemical suppliers |

| HATU | >99% | Major chemical suppliers |

| DIC | >99% | Major chemical suppliers |

| Additives | ||

| HOBt/HOAt | >99% | Major chemical suppliers |

| Oxyma Pure® | >99% | Major chemical suppliers |

| Bases | ||

| DIPEA | Reagent grade | Major chemical suppliers |

| 2,4,6-Collidine | Reagent grade | Major chemical suppliers |

| Solvents | ||

| DMF | Peptide synthesis grade | Major chemical suppliers |

| NMP | Peptide synthesis grade | Major chemical suppliers |

| DCM | Reagent grade | Major chemical suppliers |

| Deprotection Reagent | ||

| Piperidine | Reagent grade | Major chemical suppliers |

| Cleavage Cocktail | ||

| TFA | Reagent grade | Major chemical suppliers |

| TIS | Reagent grade | Major chemical suppliers |

| H₂O | Deionized | - |

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol describes the manual synthesis of a peptide incorporating this compound.

1. Resin Swelling:

- Place the desired amount of Rink Amide resin in a reaction vessel.

- Add DMF to swell the resin for at least 30 minutes.

- Drain the DMF.

2. Fmoc Deprotection:

- Add a 20% solution of piperidine in DMF to the resin.

- Agitate for 5-10 minutes.

- Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

- Wash the resin thoroughly with DMF (5 x 1 min).

3. Standard Amino Acid Coupling:

- Prepare the coupling solution:

- Dissolve the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.

- Add DIPEA (8 eq.) and pre-activate for 1-2 minutes.

- Add the activated amino acid solution to the deprotected resin.

- Agitate for 1-2 hours.

- Wash the resin with DMF (5 x 1 min).

4. Incorporation of this compound:

- Prepare the coupling solution for this compound:

- Dissolve this compound (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.

- Add DIPEA (8 eq.) and pre-activate for 2-5 minutes.

- Add the activated solution to the deprotected resin.

- Agitate for 4-12 hours. A longer coupling time is recommended due to potential steric hindrance.

- Perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), repeat the coupling step.

- Wash the resin with DMF (5 x 1 min).

5. Capping (Optional but Recommended):

- If the Kaiser test remains positive after a second coupling, cap any unreacted amines.

- Prepare a capping solution of Acetic Anhydride/Pyridine/DMF (1:8:1).

- Add the capping solution to the resin and agitate for 30 minutes.

- Wash the resin with DMF (5 x 1 min).

6. Final Fmoc Deprotection:

- Repeat step 2 to remove the Fmoc group from the final amino acid.

7. Cleavage and Deprotection:

- Wash the resin with DCM (3 x 1 min) and dry under vacuum.

- Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

- Add the cleavage cocktail to the resin and agitate for 2-3 hours.

- Collect the filtrate and precipitate the peptide in cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

- Dry the crude peptide under vacuum.

8. Purification:

- Purify the crude peptide by reverse-phase HPLC.

Workflow for Incorporating this compound in SPPS

References

Synthesis of 3-Phenylisonicotinic Acid Amides: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of 3-phenylisonicotinic acid amides, compounds of interest in medicinal chemistry and drug development. The described methodologies are suitable for researchers in academic and industrial settings, offering robust procedures for the generation of diverse amide libraries. This document outlines two primary synthetic strategies: the acyl chloride method and the use of coupling agents, providing detailed experimental procedures and a summary of expected outcomes.

Introduction

This compound is a pyridine carboxylic acid derivative that serves as a valuable scaffold in the development of novel therapeutic agents. Its amides have been explored for a range of biological activities. The synthesis of these amides is typically achieved by activating the carboxylic acid moiety to facilitate its reaction with a primary or secondary amine. This note details two reliable methods for this transformation.

General Synthetic Pathways

The synthesis of this compound amides can be efficiently achieved through two principal routes, starting from this compound. The first method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate. The second approach utilizes peptide coupling reagents to directly mediate the condensation of the carboxylic acid with an amine.

Figure 1. General workflow for the synthesis of this compound amides.

Experimental Protocols

Method 1: Synthesis via Acyl Chloride Intermediate

This two-step procedure involves the initial conversion of this compound to its acyl chloride, followed by reaction with the desired amine.

Step 1: Preparation of 3-Phenylisonicotinoyl Chloride

-

To a solution of this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at 0 °C.

-

A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 3-phenylisonicotinoyl chloride, which is often used in the next step without further purification.

Step 2: Amide Formation

-

Dissolve the crude 3-phenylisonicotinoyl chloride in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of the desired primary or secondary amine (1.1 eq) and a base such as triethylamine (TEA) or pyridine (1.5 eq) in the same solvent dropwise.

-

Stir the reaction mixture at room temperature for 2-12 hours.

-

Upon completion, wash the reaction mixture with water, a mild acid solution (e.g., 1N HCl) to remove excess amine and base, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound amide.

Method 2: Direct Amide Synthesis using Coupling Reagents

This one-pot method directly couples this compound with an amine using a coupling agent.

-

Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) in an anhydrous aprotic solvent like DCM or DMF.

-

An additive such as 1-hydroxybenzotriazole (HOBt) (1.1 eq) or 4-dimethylaminopyridine (DMAP) (0.1 eq) can be included to improve the reaction rate and suppress side reactions.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

If using DCC, a precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate.

-

Work up the filtrate by washing with an aqueous solution of sodium bicarbonate to remove unreacted acid and a mild acid to remove excess amine.

-

Dry the organic layer, concentrate, and purify the product as described in Method 1.

Data Presentation